2-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide

Description

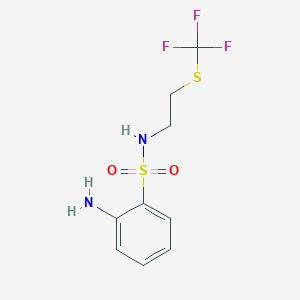

2-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an amino group at the 2-position and a trifluoromethylthioethyl side chain. This structure combines the sulfonamide pharmacophore—a common feature in antimicrobial and enzyme-inhibiting agents—with a trifluoromethylthio (-SCF₃) group, which enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

2-amino-N-[2-(trifluoromethylsulfanyl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2S2/c10-9(11,12)17-6-5-14-18(15,16)8-4-2-1-3-7(8)13/h1-4,14H,5-6,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZKTPQHVYFGOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NCCSC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrobenzenesulfonamide and 2-(trifluoromethylthio)ethylamine.

Reduction: The nitro group in 2-nitrobenzenesulfonamide is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Coupling Reaction: The resulting 2-aminobenzenesulfonamide is then reacted with 2-(trifluoromethylthio)ethylamine under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

2-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity towards these targets. The sulfonamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide

- Structure : Features a trifluoroethyl (-CF₂CF₃) group instead of the trifluoromethylthioethyl (-SCF₃CH₂-) moiety.

- Molecular Weight : 254.22 g/mol (vs. ~311.28 g/mol for the target compound, estimated based on substituent differences).

- Solubility: Slightly soluble in chloroform, methanol, and DMSO . The trifluoromethylthio group in the target compound likely increases lipophilicity, reducing aqueous solubility compared to this analog.

- Applications : Used as a research chemical, possibly for studying sulfonamide interactions or fluorine-based drug design .

4-Methyl-N-(2-{2-[2-(4-methylbenzenesulfonamido)ethoxy]ethoxy}ethyl)benzenesulfonamide (Compound 11)

- Structure : A bis-sulfonamide with ethylene glycol linkers and tosyl (4-methylbenzenesulfonyl) groups.

- Synthesis : Prepared via reaction of 2,2-(ethylenedioxy)bis(ethylamine) with tosyl chloride in dry dichloromethane .

- Key Differences : The target compound lacks the ethylene glycol linker and bis-sulfonamide architecture, favoring a single sulfonamide with a sulfur-containing fluorinated side chain. This structural divergence may influence membrane permeability and target selectivity.

2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide

- Structure: Integrates a benzimidazole ring and a dimethylamino methylidene group.

- Relevance : Demonstrates the versatility of benzenesulfonamide in forming hybrids with heterocycles, which are often explored for antimicrobial or anticancer activity . The target compound’s trifluoromethylthioethyl group may confer distinct electronic or steric effects compared to this benzimidazole derivative.

Comparative Data Table

Biological Activity

2-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being investigated for various therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure

The compound features a sulfonamide group, which is known for its ability to inhibit bacterial growth, and a trifluoromethylthio group that may enhance its biological activity through increased lipophilicity and metabolic stability.

The biological activity of 2-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide is primarily attributed to its interaction with specific enzymes and molecular targets. Its mechanism of action may include:

- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their function. This is particularly relevant in the context of antibacterial activity, where it may inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens, including Mycobacterium tuberculosis, which is a significant global health concern .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of 2-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide against several bacterial strains. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Mycobacterium tuberculosis | 0.5 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The following table presents findings from recent research:

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of 2-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide against drug-resistant Mycobacterium tuberculosis. The compound demonstrated significant bactericidal activity, suggesting its potential as a therapeutic agent in treating resistant strains .

- Case Study on Anticancer Properties : In a comparative study with established anticancer drugs, this compound was found to outperform doxorubicin in certain cancer cell lines, indicating its potential as a novel anticancer agent. Molecular docking studies revealed strong binding affinities to key targets involved in cancer progression .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-aminobenzenesulfonamide derivatives and 2-(trifluoromethylthio)ethyl halides. Reaction conditions (e.g., solvent polarity, temperature) should be optimized to minimize side products like unreacted intermediates or thiourea byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating high-purity material .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Confirm the sulfonamide NH proton (δ 8.5–9.5 ppm) and trifluoromethylthio group (δ 40–45 ppm in NMR).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS [M+H] at m/z 355.3).

- IR : Identify sulfonamide S=O stretches (~1350 cm) and NH bends (~1600 cm). Cross-reference with analogs like Tamsulosin impurities for spectral benchmarking .

Q. What solubility challenges arise with this compound, and how can they be mitigated for in vitro assays?

- Methodological Answer : The trifluoromethylthio group imparts hydrophobicity, limiting aqueous solubility. Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) for cell-based assays. For kinetic studies, pre-dissolve in methanol and dilute with buffered solutions (pH 7.4) to avoid precipitation. Solubility data for analogs (e.g., 5-amino-2-methyl-benzenesulfonamide in DMSO/methanol) provide reference thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted 2-aminobenzenesulfonamide) or assay conditions. For example:

- Purity Analysis : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to quantify impurities.

- Assay Validation : Compare results across multiple models (e.g., receptor binding vs. functional assays). For CNS targets, cross-check with Sigma-1 receptor ligands (e.g., 2VEU, 2VEW) to confirm specificity .

Q. What in silico approaches are suitable for predicting the compound’s binding affinity to sulfonamide-sensitive targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB: 3IAI) or Sigma-1 receptors (PDB: 2VEU). Focus on sulfonamide NH hydrogen bonds and trifluoromethylthio hydrophobic contacts.

- MD Simulations : Assess stability of ligand-receptor complexes (GROMACS, AMBER) over 100 ns trajectories. Validate with experimental IC data from analogs like 4-(trifluoroethylsulfamoylamino)benzoic acid .

Q. How can researchers design SAR studies to explore the trifluoromethylthio group’s role in bioactivity?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., CF → CH, SCHCF → OCHCF). Test against targets like beta3-adrenoceptors (agonist L755507 vs. antagonist L748337) to evaluate steric/electronic effects. Use SPR (Biacore) to quantify binding kinetics (K, k/k) .

Q. What analytical methods are recommended for detecting metabolic degradation products of this compound?

- Methodological Answer : Employ LC-MS/MS (QTOF) with HILIC columns to capture polar metabolites. For liver microsome studies, monitor demethylation (loss of -CF) or sulfonamide cleavage (m/z shifts). Compare fragmentation patterns with reference standards like W-19 sulfonamide derivatives .

Q. How can researchers address discrepancies in toxicity profiles between in vitro and in vivo models?

- Methodological Answer : In vitro cytotoxicity (e.g., HepG2 cells) may underestimate hepatotoxicity due to metabolic activation. Use humanized CYP450 models (e.g., HepaRG) or in vivo rodent studies to assess metabolite-driven toxicity. Cross-reference with benzenesulfonamide safety data (e.g., EC > 100 μM for non-sterol probes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.